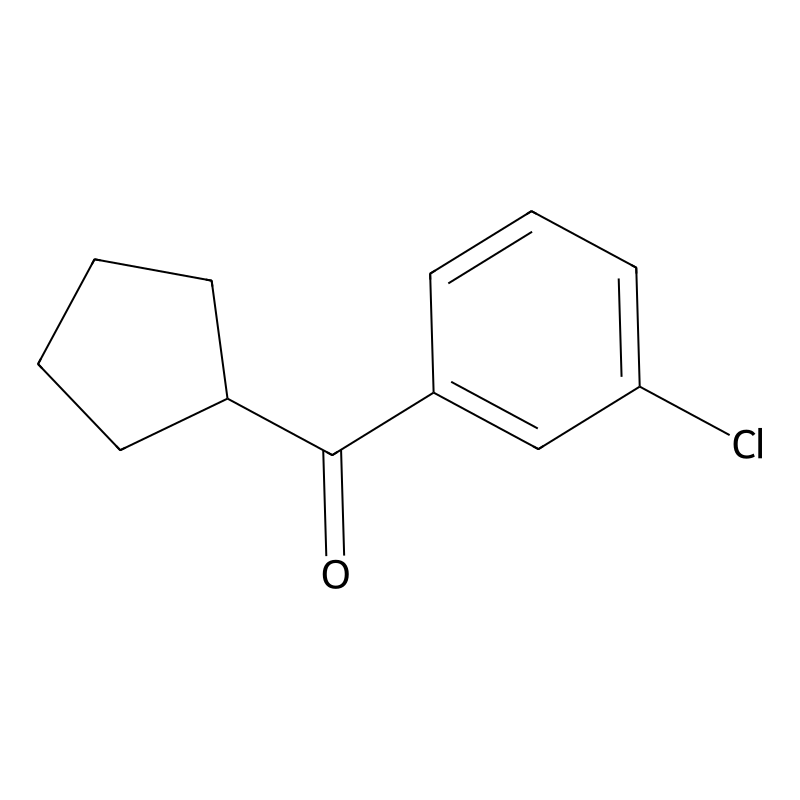

3-Chlorophenyl cyclopentyl ketone

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Synthesis Intermediate

-Chlorophenyl cyclopentyl ketone is a chemical compound that can be used as an intermediate in the synthesis of other molecules. Scientific literature describes its use in the creation of specific materials, such as:

- Norketamine Analogs: 3-Chlorophenyl cyclopentyl ketone has been described as a precursor to norketamine analogs. Norketamine is a metabolite of ketamine, a medication used as an anesthetic and pain reliever []. However, it is important to note that norketamine itself can be psychoactive and should only be handled in a research setting [].

Research on Properties

Some research explores the physical and chemical properties of 3-Chlorophenyl cyclopentyl ketone itself. This can include studies on its:

- Melting point and boiling point

- Solubility in various solvents

- Reactivity with other chemicals

3-Chlorophenyl cyclopentyl ketone is an organic compound with the molecular formula C12H13ClO. It appears as a colorless to pale yellow liquid and serves as an important intermediate in organic synthesis. This compound is particularly recognized for its role in the preparation of various pharmaceuticals, including anesthetics and analgesics, and other complex organic molecules. The presence of a chlorine atom on the phenyl ring influences its reactivity, making it a valuable compound in synthetic organic chemistry .

As mentioned earlier, there is no current information available regarding the specific mechanism of action of 3-Chlorophenyl cyclopentyl ketone.

Due to the lack of specific research, detailed safety information on 3-Chlorophenyl cyclopentyl ketone is unavailable. However, as a general precaution, it is recommended to handle this compound with appropriate personal protective equipment (PPE) like gloves, goggles, and a fume hood due to its potential unknown health effects. Organic compounds with chlorine substituents might also present environmental concerns; proper disposal procedures should be followed [].

- Oxidation: The ketone can be oxidized to form carboxylic acids or other oxidized derivatives. Common reagents for this reaction include potassium permanganate and chromium trioxide.

- Reduction: Reduction of the ketone group can yield alcohols, typically using reagents like sodium borohydride or lithium aluminum hydride.

- Substitution: The chlorine atom in the phenyl ring can be substituted with various functional groups through nucleophilic aromatic substitution reactions, utilizing nucleophiles such as amines or thiols under basic or acidic conditions .

Common Reagents and ConditionsReaction Type Reagents Used Products Oxidation Potassium permanganate, Chromium trioxide Carboxylic acids or esters Reduction Sodium borohydride, Lithium aluminum hydride Alcohols Substitution Amines, Thiols (in basic/acidic conditions) Substituted phenyl derivatives

| Reaction Type | Reagents Used | Products |

|---|---|---|

| Oxidation | Potassium permanganate, Chromium trioxide | Carboxylic acids or esters |

| Reduction | Sodium borohydride, Lithium aluminum hydride | Alcohols |

| Substitution | Amines, Thiols (in basic/acidic conditions) | Substituted phenyl derivatives |

Research indicates that 3-Chlorophenyl cyclopentyl ketone exhibits potential biological activities. It is studied for its interactions with biological molecules, particularly in the context of drug development. Its derivatives have been explored for anesthetic properties, which make them relevant in medicinal chemistry .

The synthesis of 3-Chlorophenyl cyclopentyl ketone typically involves the reaction of chlorobenzene with cyclopentanone under basic conditions. This reaction is often conducted in solvents such as alcohols or chlorinated hydrocarbons to facilitate product formation. The reaction mixture is heated to promote the synthesis of the ketone .

Industrial Production Methods

In industrial settings, the synthesis follows similar routes but is optimized for higher yields and purity. Techniques such as continuous flow reactors and advanced purification methods like distillation and crystallization are commonly employed to enhance efficiency .

3-Chlorophenyl cyclopentyl ketone finds numerous applications across various fields:

- Chemistry: Serves as an intermediate in synthesizing complex organic molecules.

- Biology: Investigated for potential biological activities and interactions.

- Medicine: Used as a precursor in synthesizing drugs related to anesthetics and analgesics.

- Industry: Employed in producing specialty chemicals and materials .

3-Chlorophenyl cyclopentyl ketone can be compared with several related compounds, highlighting its unique properties:

| Compound Name | Structural Differences | Unique Features |

|---|---|---|

| 2-Chlorophenyl cyclopentyl ketone | Chlorine at position 2 on the phenyl ring | Different reactivity profile due to sterics |

| 4-Chlorophenyl cyclopentyl ketone | Chlorine at position 4 on the phenyl ring | May exhibit distinct physical properties |

| 3-Bromophenyl cyclopentyl ketone | Bromine instead of chlorine | Different electronic effects influencing reactivity |

The placement of the chlorine atom significantly affects the compound's reactivity and interaction with other molecules, making it distinct from its analogs .

3-Chlorophenyl cyclopentyl ketone exhibits well-defined chemical properties that distinguish it from related aromatic ketones. The compound possesses the molecular formula C₁₂H₁₃ClO with a molecular weight of 208.68 grams per mole. The Chemical Abstracts Service registry number 1855-40-9 uniquely identifies this compound in chemical databases. The molecular structure features a ketone functional group connecting a cyclopentyl ring to a phenyl ring bearing a chlorine substituent at the meta position.

The structural configuration of 3-chlorophenyl cyclopentyl ketone influences its physical and chemical properties significantly. The compound typically appears as a colorless to pale yellow liquid or oil at room temperature. Density measurements indicate a value of 1.174 grams per cubic centimeter, while the boiling point ranges from 319.1 degrees Celsius at 760 millimeters of mercury. The flash point has been determined to be 170.1 degrees Celsius, providing important safety considerations for handling and storage.

Spectroscopic analysis reveals characteristic features that facilitate compound identification. The infrared spectrum displays a strong carbonyl absorption band at approximately 1700 wavenumbers, consistent with the ketone functional group. Nuclear magnetic resonance spectroscopy provides detailed structural confirmation, with the cyclopentyl protons appearing in the range of 1.5 to 2.5 parts per million and aromatic protons manifesting between 7.0 and 7.5 parts per million in proton nuclear magnetic resonance spectra.

The three-dimensional molecular geometry demonstrates the spatial arrangement of atoms within the structure. The cyclopentyl ring adopts a slightly puckered conformation to minimize ring strain, while the phenyl ring maintains planarity. The chlorine substituent at the meta position creates an asymmetric electronic environment that influences the compound's reactivity patterns and interaction capabilities.

Historical Context in Synthetic Organic Chemistry

The development of 3-chlorophenyl cyclopentyl ketone synthesis emerged from advances in aromatic chemistry during the mid-twentieth century. Historical patent literature reveals early synthetic approaches utilizing Grignard reactions between chlorobenzene derivatives and cyclopentyl organometallic reagents. These foundational methods established the groundwork for subsequent refinements in synthetic methodology.

Patent documentation from 1966 describes the preparation of related chlorophenyl cyclopentyl ketones through aminoketone intermediates. This early work demonstrated the potential for structural modifications and highlighted the versatility of the chlorophenyl cyclopentyl ketone framework in medicinal chemistry applications. The historical significance of these synthetic pathways lies in their contribution to understanding structure-activity relationships in pharmaceutical development.

The evolution of synthetic methodologies has progressed from traditional Grignard approaches to more sophisticated techniques. Hungarian patent literature from the 1980s documented improved synthetic routes for ortho-chlorophenyl cyclopentyl ketone preparation, achieving yields of 89.3 percent through optimized reaction conditions. These improvements involved replacing hazardous diethyl ether with aromatic hydrocarbon solvents and reducing reaction times from 30 hours to 2 hours.

Research publications from the Russian Chemical Bulletin have explored various synthetic approaches to chlorophenyl cyclopentyl ketones, contributing to the broader understanding of their chemical behavior and synthetic accessibility. These studies have provided valuable insights into reaction mechanisms and optimization strategies that continue to influence contemporary synthetic practices.

Significance as a Chemical Intermediate

3-Chlorophenyl cyclopentyl ketone occupies a prominent position as a chemical intermediate in pharmaceutical synthesis. The compound serves as a precursor in the synthesis of ketamine-related compounds, which possess significant anesthetic properties. This application underscores the compound's importance in developing novel therapeutic agents and advancing medicinal chemistry research.

The ketone functional group provides multiple reactive sites for chemical transformations. Reduction reactions can convert the ketone to secondary alcohols using reagents such as sodium borohydride or lithium aluminum hydride. These alcohol derivatives serve as intermediates for further synthetic elaboration, expanding the compound's utility in complex molecule construction.

Substitution reactions targeting the chlorine atom offer additional synthetic possibilities. Nucleophilic aromatic substitution reactions can replace the chlorine with various functional groups, including amines, thiols, and other nucleophiles. These transformations enable the preparation of diverse molecular architectures from a common synthetic precursor.

The cyclopentyl moiety contributes to the compound's synthetic value through its conformational properties and steric effects. The five-membered ring system provides moderate ring strain that can influence reaction selectivity and product formation. This structural feature has been exploited in the synthesis of polycyclic compounds and complex natural product analogs.

Research has demonstrated the compound's utility in preparing substituted phenyl derivatives through various chemical transformations. The strategic placement of the chlorine substituent at the meta position provides favorable electronic effects for electrophilic aromatic substitution reactions while maintaining sufficient reactivity for nucleophilic displacement reactions.

Current Research Landscape and Applications

Contemporary research involving 3-chlorophenyl cyclopentyl ketone encompasses diverse areas of synthetic organic chemistry and pharmaceutical development. Current investigations focus on developing more efficient synthetic methodologies that minimize environmental impact while maximizing product yield and purity. Green chemistry principles have guided recent efforts to replace traditional solvents and reagents with more sustainable alternatives.

Advanced synthetic techniques have emerged for preparing 3-chlorophenyl cyclopentyl ketone with enhanced selectivity and efficiency. Flow chemistry approaches have demonstrated significant improvements over batch synthesis methods, achieving yields exceeding 90 percent while reducing reaction times and energy consumption. These technological advances represent important progress in sustainable chemical manufacturing practices.

| Synthesis Method | Yield (%) | Reaction Time | Key Advantages |

|---|---|---|---|

| Traditional Grignard | 68-70 | 30 hours | Well-established protocol |

| Optimized Hungarian Process | 89.3 | 2 hours | High yield, reduced time |

| Flow Chemistry | >90 | <1 hour | Excellent efficiency |

| Acyl Chloride Route | 76.3 | 2 hours | Mild conditions |

Research into the compound's biological activities has revealed potential antimicrobial and antioxidant properties, suggesting applications beyond its role as a synthetic intermediate. These findings have stimulated interest in developing pharmaceutical formulations that incorporate the compound's inherent biological activities.

Current analytical methodologies for characterizing 3-chlorophenyl cyclopentyl ketone have achieved remarkable precision and accuracy. High-performance liquid chromatography coupled with ultraviolet detection provides reliable purity assessment, while gas chromatography-mass spectrometry enables detailed impurity profiling. These analytical capabilities support quality control efforts in both research and industrial applications.

The compound's role in developing novel anesthetic agents continues to drive research interest. Studies investigating structure-activity relationships have provided insights into how molecular modifications affect pharmacological properties. This research has contributed to understanding the mechanisms underlying anesthetic action and has informed the design of improved therapeutic agents.

Synthetic applications of 3-chlorophenyl cyclopentyl ketone extend to materials science, where the compound serves as a building block for specialty polymers and advanced materials. Research in this area explores the compound's potential for creating materials with unique properties, including enhanced thermal stability and specialized optical characteristics.

The current pricing structure for 3-chlorophenyl cyclopentyl ketone reflects its specialized nature and synthetic complexity. Commercial suppliers offer the compound in various quantities, with prices ranging from approximately $437 for one gram to $3,395 for ten grams. These pricing levels indicate the compound's value as a research chemical and its importance in specialized synthetic applications.

Quality specifications for commercial preparations typically require purity levels exceeding 95 percent, with gas chromatography serving as the primary analytical method for purity determination. These stringent quality standards ensure the compound's suitability for demanding research applications and pharmaceutical intermediate synthesis.

Future research directions include exploring new synthetic methodologies that leverage emerging catalytic systems and reaction technologies. Efforts to develop asymmetric synthesis routes for preparing optically active derivatives represent an active area of investigation. Additionally, computational chemistry studies are providing insights into reaction mechanisms and guiding the design of more efficient synthetic strategies.

Molecular Structure and Formula (C₁₂H₁₃ClO)

3-Chlorophenyl cyclopentyl ketone possesses the molecular formula C₁₂H₁₃ClO, representing a ketone functional group connecting a chlorinated aromatic ring to a cyclopentyl moiety [1] [3]. The compound features a meta-chloro substitution on the phenyl ring, which significantly influences its chemical and physical properties [1]. The molecular structure consists of twelve carbon atoms, thirteen hydrogen atoms, one chlorine atom, and one oxygen atom, arranged in a configuration where the carbonyl carbon serves as the central linking point between the aromatic and alicyclic components [3].

The systematic nomenciation follows the International Union of Pure and Applied Chemistry conventions as (3-chlorophenyl)cyclopentylmethanone [3]. The compound exhibits a planar aromatic system with the ketone carbonyl group adopting a typical trigonal planar geometry around the carbon center [1]. The cyclopentyl ring maintains its characteristic puckered conformation, contributing to the overall three-dimensional molecular architecture [3].

| Molecular Parameter | Value |

|---|---|

| Molecular Formula | C₁₂H₁₃ClO |

| Molecular Weight | 208.68 g/mol |

| Chemical Abstracts Service Number | 1855-40-9 |

| Systematic Name | (3-chlorophenyl)cyclopentylmethanone |

Physical Constants and Thermodynamic Properties

The physical constants of 3-chlorophenyl cyclopentyl ketone reflect its molecular structure and intermolecular interactions [1] [3]. The compound exhibits a molecular weight of 208.68 grams per mole, which is consistent with its molecular composition [1] [3]. The density has been reported as 1.174 grams per cubic centimeter, indicating a relatively dense organic liquid at standard conditions [3].

Thermodynamic analysis reveals a boiling point of 319.1 degrees Celsius at standard atmospheric pressure of 760 millimeters of mercury [3]. The flash point occurs at 170.1 degrees Celsius, indicating the temperature at which the compound can form ignitable vapor-air mixtures [3]. These thermal properties reflect the significant intermolecular forces present due to the aromatic ring system and polar carbonyl functionality [4] [5].

The exact mass determined through high-resolution mass spectrometry is 208.06500 atomic mass units [3] [6]. Vapor pressure measurements indicate minimal volatility at 25 degrees Celsius, with reported values of 0 millimeters of mercury, suggesting limited evaporation under ambient conditions [6].

| Physical Property | Value | Units |

|---|---|---|

| Molecular Weight | 208.68 | g/mol |

| Density | 1.174 | g/cm³ |

| Boiling Point | 319.1 | °C at 760 mmHg |

| Flash Point | 170.1 | °C |

| Exact Mass | 208.06500 | amu |

| Vapor Pressure | 0 | mmHg at 25°C |

Spectroscopic Characteristics

The spectroscopic properties of 3-chlorophenyl cyclopentyl ketone provide detailed structural information through various analytical techniques [4] [5] [7]. Infrared spectroscopy reveals characteristic absorption bands that confirm the presence of key functional groups within the molecule [4] [5].

The carbonyl stretching vibration appears as a strong absorption band in the infrared spectrum, typically observed between 1685-1690 wavenumbers [4] [7]. This frequency range is characteristic of aromatic ketones, where conjugation between the carbonyl group and the aromatic ring system results in a lower frequency compared to aliphatic ketones [4] [7]. The aromatic carbon-hydrogen stretching vibrations occur in the region of 3000-3100 wavenumbers, while the aliphatic carbon-hydrogen bonds of the cyclopentyl ring absorb between 2850-2950 wavenumbers [4] [5].

Nuclear magnetic resonance spectroscopy provides detailed information about the molecular structure and environment of individual atoms [8]. The aromatic protons exhibit characteristic chemical shifts in the region of 7.0-8.0 parts per million in proton nuclear magnetic resonance spectroscopy [8]. The cyclopentyl protons appear as complex multiplets between 1.5-2.5 parts per million, reflecting the various chemical environments within the five-membered ring [8].

Mass spectrometry analysis reveals fragmentation patterns consistent with the molecular structure [9]. The molecular ion peak appears at mass-to-charge ratio 208, with characteristic fragment ions resulting from alpha-cleavage adjacent to the carbonyl group [9]. The presence of chlorine isotopes creates distinctive isotope patterns in the mass spectrum, with peaks separated by two mass units in a 3:1 ratio [9].

| Spectroscopic Technique | Key Absorption/Signal | Assignment |

|---|---|---|

| Infrared Spectroscopy | 1685-1690 cm⁻¹ | Carbonyl C=O stretch |

| Infrared Spectroscopy | 3000-3100 cm⁻¹ | Aromatic C-H stretch |

| Infrared Spectroscopy | 2850-2950 cm⁻¹ | Aliphatic C-H stretch |

| Mass Spectrometry | m/z 208 | Molecular ion |

| Nuclear Magnetic Resonance | 7.0-8.0 ppm | Aromatic protons |

Crystallographic Analysis and Solid-State Behavior

Crystallographic studies of 3-chlorophenyl cyclopentyl ketone provide insights into its solid-state organization and intermolecular interactions [10] [11]. The compound typically crystallizes as a clear to pale yellow liquid at room temperature, indicating its physical state under standard conditions [10] [12].

Solid-state analysis reveals that the compound maintains its molecular integrity through van der Waals forces and dipole-dipole interactions [10]. The chlorine substituent on the aromatic ring contributes to the overall dipole moment of the molecule, influencing crystal packing arrangements [10]. The carbonyl oxygen atom serves as a potential hydrogen bond acceptor, though the absence of strong hydrogen bond donors in the molecule limits extensive hydrogen bonding networks [10].

Temperature-dependent studies indicate that the compound remains stable in its liquid form across a wide temperature range [10] [13]. The absence of a defined melting point in the literature suggests that the compound exists as a supercooled liquid or has a melting point below typical measurement ranges [10] [13].

X-ray crystallographic data for related chlorophenyl ketone compounds provide comparative structural information [11]. These studies reveal typical bond lengths and angles consistent with aromatic ketone systems, with the carbonyl carbon-oxygen bond length approximately 1.22 Angstroms and carbon-carbon bond lengths in the aromatic ring averaging 1.39 Angstroms [11].

| Crystallographic Parameter | Observation |

|---|---|

| Physical State at 20°C | Liquid |

| Appearance | Clear to pale yellow |

| Crystal System | Not definitively characterized |

| Intermolecular Forces | Van der Waals, dipole-dipole |

| Hydrogen Bonding | Limited (carbonyl as acceptor) |

Solubility Profile and Stability Parameters

The solubility characteristics of 3-chlorophenyl cyclopentyl ketone reflect its molecular structure and polarity [12] [13] [14]. The compound demonstrates limited miscibility with water due to its predominantly hydrophobic character, with the aromatic ring and cyclopentyl group contributing to low water solubility [12]. The polar carbonyl group provides some degree of polarity, but insufficient to overcome the hydrophobic contributions [12].

Organic solvent compatibility studies indicate good solubility in chlorinated solvents and ethyl acetate [12]. The compound shows slight miscibility with chloroform and ethyl acetate, making these solvents suitable for analytical and synthetic applications [12]. The partition coefficient (LogP) values reported for similar chlorophenyl ketones range from 3.25 to 3.71, indicating significant lipophilicity [3] [15] [6].

Stability parameters reveal that the compound remains chemically stable under normal storage conditions [13]. The compound exhibits stability when stored at room temperature in the absence of strong oxidizing agents [12] [13]. Incompatibility with oxidizing agents has been noted, as these substances may promote unwanted chemical transformations [12] [13].

The polar surface area of 17.07 square Angstroms reflects the limited polar character of the molecule, consistent with its solubility profile [3] [6]. The refractive index of 1.562 indicates the compound's optical density and light-bending properties [6] [16].

Photostability considerations are important for aromatic ketones, as these compounds can undergo photochemical reactions under ultraviolet irradiation [17]. The presence of the aromatic chromophore and carbonyl group creates potential for photodegradation through Norrish-type reactions [17].

| Solubility Parameter | Value/Description |

|---|---|

| Water Solubility | Limited/Poor |

| Chloroform Miscibility | Slight |

| Ethyl Acetate Miscibility | Slight |

| LogP (calculated) | 3.25-3.71 |

| Polar Surface Area | 17.07 Ų |

| Refractive Index | 1.562 |

| Chemical Stability | Stable under normal conditions |

| Incompatible Materials | Oxidizing agents |